molecular formula C16H20N6O4 B2675947 1-(4-((Furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1211649-10-3

1-(4-((Furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide

Cat. No. B2675947
CAS RN: 1211649-10-3
M. Wt: 360.374
InChI Key: GCYDROHUOYVKKW-UHFFFAOYSA-N
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Description

1-(4-((Furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N6O4 and its molecular weight is 360.374. The purity is usually 95%.
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Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

A study by Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, emphasizing their potential for antimicrobial activity. The research demonstrated the successful preparation of metal complexes with furan-containing ligands, which exhibited varying degrees of inhibition against both gram-positive and gram-negative bacteria. This suggests applications in developing antimicrobial agents utilizing furan chemistry (H. Patel, 2020).

Unfused Heterobicycles as Amplifiers of Phleomycin

Brown and Cowden (1982) investigated unfused heterobicycles, including compounds with furan-2-yl substituents, for their ability to amplify the effects of phleomycin against Escherichia coli. The study highlighted the potential of pyrimidine derivatives with strongly basic side chains as biochemical tools or therapeutic agents, further expanding the understanding of heterocyclic compounds in enhancing antibiotic efficacy (D. J. Brown & W. Cowden, 1982).

PET Imaging of Microglia by Targeting Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)

Research by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, for the noninvasive imaging of reactive microglia and their role in neuroinflammation. This work demonstrates the application of furan-containing compounds in the development of diagnostic tools for neuropsychiatric disorders, offering insights into the immune environment of the central nervous system (A. Horti et al., 2019).

New Di- and Triorganotin(IV) Carboxylates Derived from a Schiff Base

Dias et al. (2015) synthesized and characterized new organotin(IV) carboxylates derived from Schiff bases, evaluating their in vitro antimicrobial activities. This research underscores the potential of furan-based compounds in the synthesis of organometallic complexes with significant biological activities, offering avenues for the development of new antimicrobial agents (L. C. Dias et al., 2015).

properties

IUPAC Name

1-[4-(furan-2-ylmethylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4/c1-10-13(22(24)25)15(18-9-12-3-2-8-26-12)20-16(19-10)21-6-4-11(5-7-21)14(17)23/h2-3,8,11H,4-7,9H2,1H3,(H2,17,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYDROHUOYVKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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